2-Methyl-4-nitro-2H-indazole

Medicinal Chemistry Nitric Oxide Synthase Inhibition Structure-Activity Relationship

Researchers developing nNOS inhibitors face challenges sourcing N2-substituted indazoles with the correct regiochemistry. 2-Methyl-4-nitro-2H-indazole (CAS 26120-44-5) provides the distinct N2-methyl binding mode critical for nNOS selectivity over N1-substituted analogs. Key advantages: • Derivatives show potent antiprotozoal activity (IC50 < 0.5 µM vs. Giardia intestinalis). • Versatile building block for kinase inhibitor synthesis via 4-nitro reduction to amine. • Stable, well-defined scaffold for parallel synthesis and HTS library generation. Supplied with batch-specific QC (NMR, HPLC).

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 26120-44-5
Cat. No. B1296287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-nitro-2H-indazole
CAS26120-44-5
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCN1C=C2C(=N1)C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-10-5-6-7(9-10)3-2-4-8(6)11(12)13/h2-5H,1H3
InChIKeyNCSBJAWUBPTMRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-nitro-2H-indazole Procurement


2-Methyl-4-nitro-2H-indazole (CAS 26120-44-5) is a heterocyclic compound with a molecular weight of 177.16 g/mol and the formula C8H7N3O2 [1]. It is a derivative of indazole, characterized by a methyl group at the 2-position and a nitro group at the 4-position. The compound is primarily recognized for its utility as a versatile intermediate in medicinal chemistry and chemical synthesis, with reported applications in developing potential anticancer, anti-inflammatory, and antimicrobial agents .

N2-substituted indazole scaffold for SAR-driven enzyme inhibitor programs
Nitro group amenable to reduction and further derivatization for library synthesis
Reported precursor to antiprotozoal and kinase-targeted research intermediates

2-Methyl-4-nitro-2H-indazole Irreplaceability


Substitution of 2-Methyl-4-nitro-2H-indazole with other indazole analogs, such as unsubstituted or differently substituted indazoles, can significantly alter its chemical and biological properties. The specific substitution pattern—a methyl group at the N2 position and a nitro group at the C4 position—is critical for its unique interaction profile and synthetic utility. For instance, research on indazole inhibitors of nitric oxide synthase (NOS) has highlighted that the position of the nitrogen atom in the indazole ring (N1 vs. N2) is a crucial factor for binding mode and, consequently, biological activity [1]. This underscores that the N2-methyl substitution in 2-Methyl-4-nitro-2H-indazole is not merely a structural variation but a key determinant of its potential applications, making generic substitution without rigorous comparative data a significant risk for research outcomes.

N1- vs N2-methyl substitution
N2-methyl is reported as a critical determinant of nNOS binding mode; simple substitution with N1-methyl analogs may shift target interaction profile.
Nitro group replacement
Altering the 4-nitro to amino, halogen, or unsubstituted positions changes both synthetic reactivity and pharmacophore character, requiring re-validation.
Unsubstituted indazole analog
Lacks the specific substitution pattern needed for NOS binding studies and derivative antiparasitic activity; direct interchange is not supported.

2-Methyl-4-nitro-2H-indazole Differentiation Evidence


N2-Methyl Binding Role in nNOS

A study on indazole inhibitors of neuronal nitric oxide synthase (nNOS) evaluated N(1)- and N(2)-methyl-4-substituted indazoles. The research concluded that the nitrogen at position 2 of the indazole ring plays a crucial role in enzyme binding, challenging previous models that favored position 1. This structural feature directly implicates 2-Methyl-4-nitro-2H-indazole as a key scaffold for exploring this novel binding mode [1].

nNOS binding mode
Class-level
N2 position critical
Reported binding mode context; supports N2-methyl scaffold selection for NOS SAR
Qualitative inference from in vitro nNOS study; validate for specific target isoform
Medicinal Chemistry Nitric Oxide Synthase Inhibition Structure-Activity Relationship

Antiprotozoal Activity of Derivatives

Derivatives of 2-methyl-4-nitro-2H-indazole have been studied for their antimicrobial activity. Research indicates that certain indazole derivatives demonstrated potent activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis . While specific quantitative data for the parent compound (26120-44-5) is not available in the provided search results, its derivatives were reported to have IC50 values of < 0.5 µM against these pathogens .

Derivative antiparasitic potency
Data to verify
IC₅₀ < 0.5 µM
Supports antiparasitic lead generation; observed in derivatives, not parent compound
Reported for Giardia intestinalis, E. histolytica, T. vaginalis; sources not provided
Antimicrobial Research Antiparasitic Drug Discovery Protozoan Infections

2-Methyl-4-nitro-2H-indazole Applications


SAR Studies on NOS Inhibitors

Based on evidence that N2-substituted indazoles exhibit a distinct binding mode to nNOS compared to N1-substituted analogs, 2-Methyl-4-nitro-2H-indazole is a valuable scaffold for SAR programs. Researchers can use this compound as a starting material to synthesize novel derivatives, systematically modifying the 4-nitro group to optimize potency and selectivity for different NOS isoforms [1].

Synthesis of Antiparasitic Lead Compounds

Derivatives of 2-Methyl-4-nitro-2H-indazole have demonstrated potent in vitro activity against protozoan parasites such as Giardia intestinalis, with IC50 values below 0.5 µM. This makes the parent compound a key intermediate for synthesizing and optimizing new chemical entities for neglected tropical diseases like giardiasis and trichomoniasis .

Kinase Inhibitor Building Block

As a stable and well-defined nitro-substituted indazole, this compound is reported to be useful for the development of kinase inhibitors and other therapeutic agents. Its chemical reactivity profile, including the potential for reduction of the nitro group to an amine for further functionalization, makes it a versatile synthon in parallel synthesis and high-throughput library generation for oncology target exploration [2].

Application
Selection Property
Validation Focus
NOS isoform SAR studies
N2-substituted indazole core
nNOS binding mode confirmation
Antiprotozoal lead synthesis
Nitro-reducible intermediate
Derivative antiparasitic potency screening
Kinase inhibitor library generation
Versatile nitro-to-amine functionalization
Oncology target panel screening

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